

# Introduction: The Significance of 6-Amino-2,3-difluorophenol

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## Compound of Interest

Compound Name: 6-Amino-2,3-difluorophenol

Cat. No.: B104598

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**6-Amino-2,3-difluorophenol** (CAS: 115551-33-2, Molecular Formula: C<sub>6</sub>H<sub>5</sub>F<sub>2</sub>NO, Molecular Weight: 145.11) is a highly functionalized aromatic compound of significant interest in modern chemical research.<sup>[1][2]</sup> Its unique substitution pattern, featuring an amino group, a hydroxyl group, and two vicinal fluorine atoms on a benzene ring, makes it a valuable and versatile building block. This structure is particularly sought after in pharmaceutical and agrochemical development. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of target molecules, making this compound a key intermediate in the synthesis of novel therapeutic agents, especially those for neurological disorders, as well as advanced herbicides and fungicides.<sup>[3][4]</sup>

Given its role as a critical precursor, unambiguous confirmation of its structure is paramount to ensure the integrity of subsequent research and development. This guide provides a comprehensive, multi-technique workflow for the complete structural elucidation of **6-Amino-2,3-difluorophenol**, moving from foundational characterization to definitive proof. It is designed not as a rigid set of instructions, but as a strategic guide explaining the causality behind each analytical choice, empowering researchers to apply these principles to other complex molecules.

Table 1: Physicochemical Properties of **6-Amino-2,3-difluorophenol**

Property	Value	Source
IUPAC Name	6-amino-2,3-difluorophenol	[3]
Alternate Names	3,4-Difluoro-2-hydroxyaniline	[1][2]
CAS Number	115551-33-2	[2]
Molecular Formula	C <sub>6</sub> H <sub>5</sub> F <sub>2</sub> NO	[1]
Molecular Weight	145.11 g/mol	[1][2]
Appearance	Greyish-green powder	[1]

## Prerequisite: Safety and Handling

Before any analytical work commences, a thorough understanding of the compound's hazards is essential. **6-Amino-2,3-difluorophenol** and its isomers are classified as harmful and irritants.

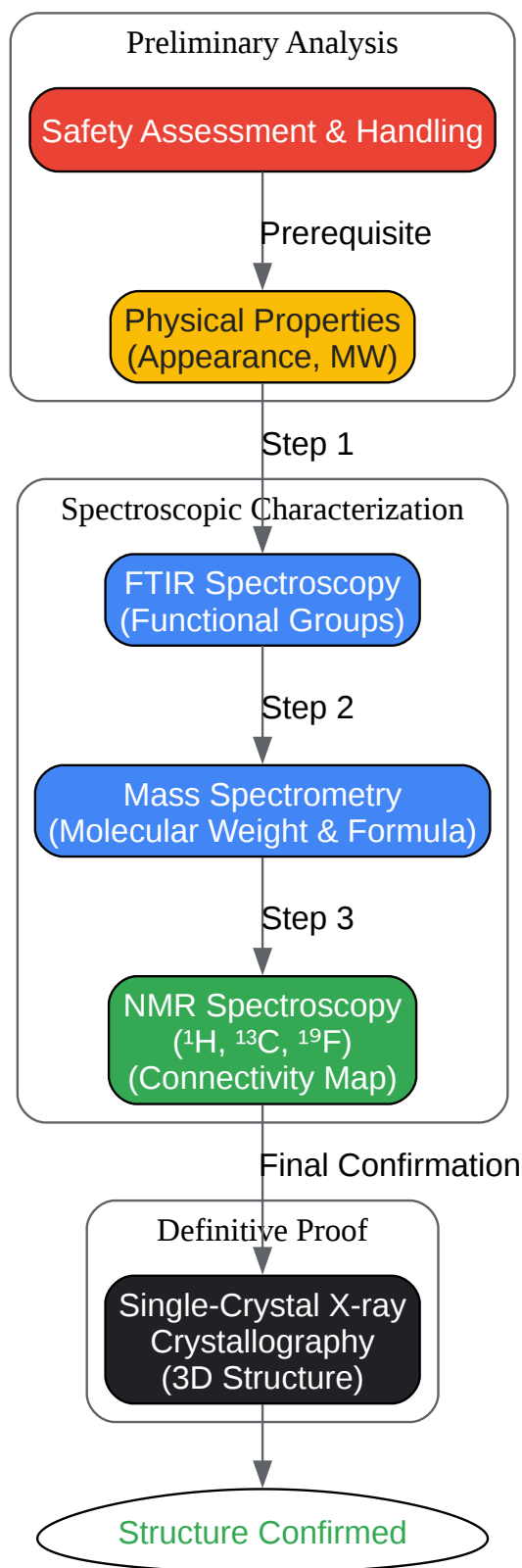
### Core Safety Protocols:

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[5][6]
- Engineering Controls: All handling of the solid powder or its solutions must be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.[6][7]
- Exposure Response:
  - Skin Contact: Causes skin irritation. Immediately wash the affected area with plenty of soap and water and remove contaminated clothing.[5][6]
  - Eye Contact: Causes serious eye irritation. Immediately flush eyes with water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[6]
  - Inhalation: May cause respiratory irritation. Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[5]

- Ingestion: Harmful if swallowed. Rinse mouth with water and seek immediate medical attention. Do NOT induce vomiting.[\[5\]](#)[\[8\]](#)
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[\[7\]](#)[\[8\]](#)

## The Elucidation Workflow: A Strategic Overview

The structural elucidation of an organic molecule is a puzzle-solving exercise. Each analytical technique provides a unique piece of information. Our strategy is to employ a logical progression of techniques that build upon one another, starting with broad characterization and moving toward fine-detail mapping, culminating in absolute structural confirmation.



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Caption: Strategic workflow for the structural elucidation of **6-Amino-2,3-difluorophenol**.

# Spectroscopic Analysis: The Foundational Pillars

## Infrared (IR) Spectroscopy: Identifying the Functional Groups

Causality: IR spectroscopy is the ideal first step for confirming the presence of the key functional groups (-OH, -NH<sub>2</sub>, aromatic ring) expected in the molecule. It provides a rapid and non-destructive "fingerprint" based on molecular vibrations.

Expected Spectrum: Based on data from similar aminophenol compounds, the IR spectrum of **6-Amino-2,3-difluorophenol** is predicted to show several characteristic absorption bands.<sup>[9]</sup>  
<sup>[10]</sup>

Table 2: Predicted FTIR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibration Type	Comments
3500 - 3300	O-H and N-H	Stretching	A broad band for the phenolic -OH and two sharper peaks for the -NH <sub>2</sub> (symmetric and asymmetric) are expected in this region.[9]
1620 - 1580	Aromatic Ring & N-H	C=C Stretching & N-H Scissoring	Strong absorptions characteristic of the benzene ring, often overlapping with the N-H bending vibration.
1520 - 1450	Aromatic Ring	C=C Stretching	Further confirmation of the aromatic skeleton.
1300 - 1200	C-N and C-O	Stretching	Aromatic amine and phenol C-N and C-O stretching bands appear in this region.
1250 - 1100	C-F	Stretching	Strong absorption bands characteristic of aryl-fluoride bonds.

#### Experimental Protocol: FTIR Analysis (KBr Pellet Method)

- Preparation: Gently grind 1-2 mg of the **6-Amino-2,3-difluorophenol** sample with ~200 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar.
- Pellet Formation: Transfer the fine powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent disc.
- Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

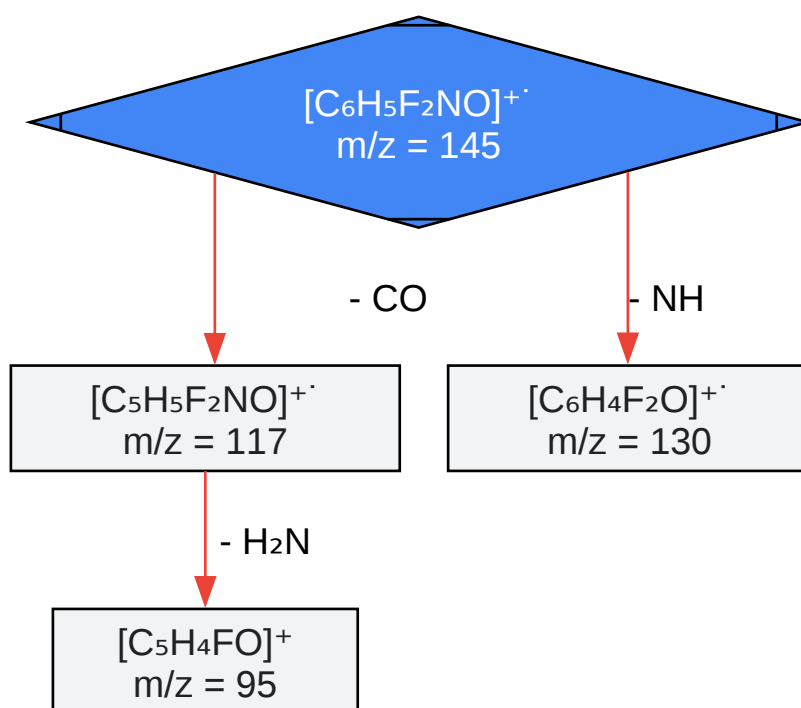
- Analysis: Record the spectrum, typically from 4000 to 400  $\text{cm}^{-1}$ , and perform a background subtraction using a blank KBr pellet.

## Mass Spectrometry (MS): Determining Molecular Mass and Formula

Causality: Mass spectrometry provides two critical pieces of information: the exact molecular weight of the compound and its fragmentation pattern, which offers clues about the molecule's structure and stability.

Expected Spectrum:

- Molecular Ion ( $M^+$ ): The primary peak of interest will be the molecular ion peak. For  $\text{C}_6\text{H}_5\text{F}_2\text{NO}$ , the expected monoisotopic mass is 145.03.<sup>[11]</sup> High-resolution mass spectrometry (HRMS) should confirm this mass to within a few parts per million, validating the molecular formula.
- Fragmentation: Unlike compounds with chlorine or bromine, fluorine is monoisotopic, so no characteristic  $M+2$  isotope pattern will be observed.<sup>[12]</sup> The fragmentation of halogenated phenols can be complex, often involving the competing loss of carbon monoxide (CO) or the halogen atom.<sup>[13]</sup>



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Caption: Plausible fragmentation pathways for **6-Amino-2,3-difluorophenol** in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction: Introduce a small amount of the sample (typically dissolved in a volatile solvent like methanol or introduced via a direct insertion probe) into the high-vacuum source of the mass spectrometer.
- Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
- Analysis: Accelerate the resulting ions into a mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio ( $m/z$ ).
- Detection: Detect the ions to generate a mass spectrum, plotting relative abundance against  $m/z$ .

## Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

Causality: NMR is the most powerful spectroscopic technique for elucidating the precise structure of an organic molecule in solution.<sup>[14]</sup> By analyzing the chemical shifts, integration, and coupling patterns of  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{19}\text{F}$  nuclei, we can construct a detailed map of the molecule's carbon-hydrogen-fluorine framework.

Caption: Atom numbering scheme for **6-Amino-2,3-difluorophenol**.

Predicted Spectra:

- $^1\text{H}$  NMR:
  - Aromatic Protons (2H): Due to the electron-donating effects of -OH and -NH<sub>2</sub> and the electron-withdrawing effects of the two -F atoms, the two aromatic protons will appear as complex multiplets in the aromatic region (approx.  $\delta$  6.5-7.5 ppm). Spin-spin coupling to



each other ( $^3J_{HH}$ ) and to the fluorine atoms ( $^3J_{HF}$  and  $^4J_{HF}$ ) will result in a complicated splitting pattern.

- Amine Protons ( $-NH_2$ , 2H): A broad singlet is expected, with a chemical shift that can vary depending on solvent and concentration (approx.  $\delta$  3.5-5.0 ppm).
- Hydroxyl Proton ( $-OH$ , 1H): A broad singlet is expected, also variable in position (approx.  $\delta$  8.5-9.5 ppm for phenols). This peak will disappear upon addition of a drop of  $D_2O$  due to proton exchange.[\[15\]](#)
- $^{13}C$  NMR:
  - Signal Count: Six distinct signals are expected for the six aromatic carbons due to the molecule's lack of symmetry.
  - Chemical Shifts: The carbons attached to F, O, and N will be the most deshielded. C-F coupling ( $^1J_{CF}$ ,  $^2J_{CF}$ ) will be prominent, splitting these carbon signals into doublets or doublets of doublets.
- $^{19}F$  NMR:
  - Signal Count: Two distinct signals are expected for the two non-equivalent fluorine atoms.
  - Coupling: These signals will likely appear as doublets of doublets (or more complex multiplets) due to coupling to each other ( $^3J_{FF}$ ) and to the neighboring aromatic protons ( $^3J_{HF}$  and  $^4J_{HF}$ ). This spectrum is crucial for confirming the 2,3-difluoro substitution pattern.

#### Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **6-Amino-2,3-difluorophenol** in ~0.6 mL of a deuterated solvent (e.g.,  $DMSO-d_6$  or  $CDCl_3$ ) in an NMR tube.  $DMSO-d_6$  is often preferred for its ability to dissolve polar compounds and slow the exchange of  $-OH$  and  $-NH_2$  protons.
- Shimming: Place the sample in the NMR spectrometer and optimize the magnetic field homogeneity (shimming) to obtain sharp, well-resolved signals.[\[16\]](#)

- **Data Acquisition:** Acquire  $^1\text{H}$ ,  $^{13}\text{C}$ ,  $^{19}\text{F}$ , and 2D correlation spectra (e.g., COSY, HSQC, HMBC) using standard pulse programs.
- **Processing:** Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction to generate the final spectra.

## The Definitive Proof: Single-Crystal X-ray Crystallography

**Causality:** While spectroscopy provides a robust and compelling picture of the molecular structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.<sup>[17]</sup> It determines the precise three-dimensional arrangement of atoms in the solid state, providing exact bond lengths, bond angles, and information about intermolecular interactions like hydrogen bonding.<sup>[18][19]</sup>

**Expected Results:** A successful crystal structure determination will confirm the connectivity established by NMR and provide precise geometric parameters. It will reveal the planarity of the aromatic ring and the orientation of the substituent groups. Furthermore, it will elucidate the crystal packing, showing how individual molecules interact with their neighbors through hydrogen bonds (e.g.,  $\text{O-H}\cdots\text{N}$ ,  $\text{N-H}\cdots\text{O}$ ) and other non-covalent forces.

### Experimental Protocol: Single-Crystal X-ray Crystallography

- **Crystal Growth:** Grow a suitable single crystal of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
- **Crystal Mounting:** Select a high-quality, defect-free crystal and mount it on a goniometer head.<sup>[18]</sup>
- **Data Collection:** Place the crystal in a diffractometer and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.<sup>[18]</sup>
- **Structure Solution and Refinement:** Process the collected diffraction data to determine the unit cell dimensions and space group. The atomic positions are determined (structure

solution) and then optimized (refinement) using least-squares methods to best fit the experimental data.[18]

## Data Synthesis and Structural Confirmation

The structural elucidation of **6-Amino-2,3-difluorophenol** is complete when all pieces of analytical data converge to support a single, consistent structure.

- FTIR confirms the presence of -OH, -NH<sub>2</sub>, C-F, and aromatic ring functional groups.
- HRMS establishes the correct molecular formula, C<sub>6</sub>H<sub>5</sub>F<sub>2</sub>NO.
- NMR spectroscopy (<sup>1</sup>H, <sup>13</sup>C, <sup>19</sup>F, and 2D) maps the exact connectivity of the atoms, confirming the 6-amino, 2,3-difluoro, and 1-hydroxy substitution pattern.
- X-ray crystallography provides the definitive 3D structure, validating all spectroscopic data with precise, atomic-level detail.

By following this comprehensive and logical workflow, researchers can have the utmost confidence in the identity and purity of their **6-Amino-2,3-difluorophenol**, ensuring a solid foundation for its use in pioneering pharmaceutical and agrochemical research.

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